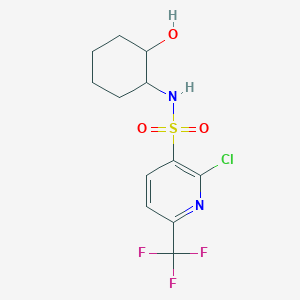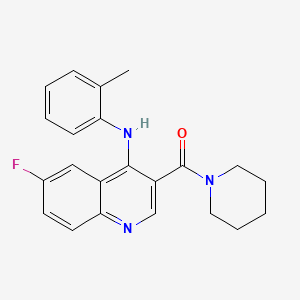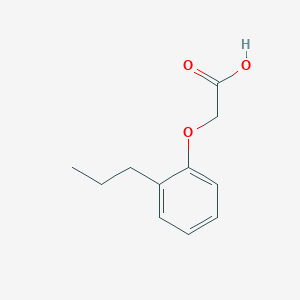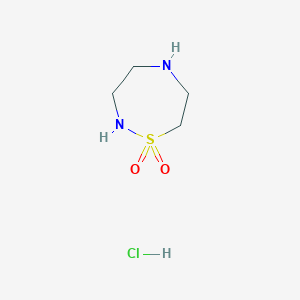
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in research applications.
作用机制
The mechanism of action of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the inhibition of CFTR function. CFTR is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide bind to the protein and prevent chloride ion transport, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide are primarily related to its inhibition of CFTR function. This can result in the accumulation of mucus in the lungs, impaired fluid secretion in the pancreas, and altered ion transport in various other tissues. Additionally, CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the primary advantages of using 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for CFTR inhibition. This allows researchers to study the role of CFTR in various physiological processes without affecting other ion channels or transporters. However, one limitation of using CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is that they can have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide and other CFTR inhibitors. One potential direction is the development of more specific and potent CFTR inhibitors that can be used for therapeutic applications in cystic fibrosis and other diseases. Additionally, the role of CFTR in various physiological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential anti-inflammatory effects of CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide warrant further investigation, as they may have therapeutic applications in various inflammatory diseases.
合成方法
The synthesis method for 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with cyclohexanol to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with sulfonamide to yield the final product.
科学研究应用
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the primary research applications of this compound is in the study of cystic fibrosis. It has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been used to study the role of CFTR in various physiological processes, including fluid secretion, ion transport, and mucociliary clearance.
属性
IUPAC Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-11-9(5-6-10(17-11)12(14,15)16)22(20,21)18-7-3-1-2-4-8(7)19/h5-8,18-19H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCKYVJUMNOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)
![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)